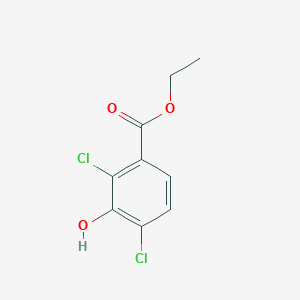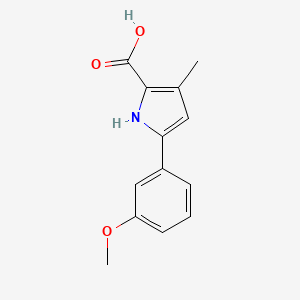
4-(Ethylamino)-1,2-dihydrophthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylamino)phthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-(Ethylamino)phthalazin-1(2H)-one consists of a phthalazinone core with an ethylamino group attached at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)phthalazin-1(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-acylbenzoic acids with hydrazine derivatives. The process typically includes the following steps:
Formation of Hydrazone Intermediate: The reaction between 2-acylbenzoic acid and hydrazine hydrate forms a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the phthalazinone core.
Industrial Production Methods
Industrial production of 4-(Ethylamino)phthalazin-1(2H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of efficient catalysts to accelerate the reaction.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethylamino)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the phthalazinone core.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the ethylamino group.
Wissenschaftliche Forschungsanwendungen
4-(Ethylamino)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Ethylamino)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.
Modulation of Signaling Pathways: Affecting cellular signaling pathways to alter biological responses.
Interaction with Receptors: Binding to receptors on cell surfaces to trigger specific cellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophthalazin-1(2H)-one: Similar structure but with an amino group instead of an ethylamino group.
4-Methylphthalazin-1(2H)-one: Contains a methyl group at the fourth position.
4-Phenylphthalazin-1(2H)-one: Features a phenyl group at the fourth position.
Uniqueness
4-(Ethylamino)phthalazin-1(2H)-one is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-(ethylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H11N3O/c1-2-11-9-7-5-3-4-6-8(7)10(14)13-12-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
KHQOMSOBPSQKHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NNC(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13030897.png)
![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)

![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B13030915.png)

![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)
![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)

![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)

![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)

![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
